N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-20(19-12-6-10-17-9-4-5-11-18(17)19)15-22-21(24)14-13-16-7-2-1-3-8-16/h1-12,20,23H,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZDBPFULSDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol.
Amidation Reaction: The 2-(naphthalen-1-yl)ethanol is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide and related compounds:
Detailed Analysis of Structural and Functional Variations
Impact of Aromatic Substitutions
- Naphthalene vs. However, the hydroxy group may enhance hydrogen bonding, favoring solubility .
- Phenylpropanamide vs. Indole-ethyl : The indole moiety () introduces a heteroaromatic system capable of π-π stacking and cation-π interactions, which are absent in the target’s phenyl group. This could influence receptor binding specificity .
Role of Polar Functional Groups
- Hydroxyethyl vs. In contrast, the target’s hydroxyethyl group offers conformational flexibility .
- Amide Linkages : All compounds feature amide bonds, critical for stability and intermolecular interactions. The target’s propanamide chain may allow extended spatial arrangement compared to simpler acetamide derivatives (e.g., 6a) .
Pharmacological Implications
- Antiviral Potential: Compounds with naphthalene and amide motifs (e.g., ) show activity against SARS-CoV-2, suggesting the target compound could be explored for similar applications. Fluorinated analogs () highlight the importance of electronegative substituents in enhancing target affinity .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide, a compound characterized by its unique structural features, has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of:
- A naphthalene ring
- A hydroxyethyl group
- A phenylpropanamide moiety
This combination contributes to its distinctive chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group can form hydrogen bonds , while the aromatic rings are capable of engaging in π-π interactions . These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
1. Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests potential as a therapeutic agent in cancer treatment.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
3. Enzyme Interaction Studies
The compound has been investigated for its role as a biochemical probe to study enzyme interactions. It may act as an inhibitor or modulator for specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide | Phenoxyacetamide moiety | Moderate anticancer activity |
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide | Methanesulfonamide group | Limited anti-inflammatory effects |
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide | Ethanesulfonamide group | Weak enzyme inhibition |
This comparison highlights that while similar compounds may share some biological activities, the specific combination of functional groups in this compound contributes to its distinct profile.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- In Vitro Antiproliferative Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in significant cell death, indicating its potential as an anticancer agent .
- Mechanistic Studies on Inflammation : Research investigating the anti-inflammatory effects revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism involving cytokine modulation .
- Enzyme Inhibition : A study focused on enzyme interaction showed that this compound could inhibit specific metabolic enzymes involved in drug metabolism, which could impact pharmacokinetics when used therapeutically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
